molecular formula C24H30O6 B15345316 1,2-dimethoxybenzene;1,3-dimethoxybenzene;1,4-dimethoxybenzene CAS No. 27598-81-8

1,2-dimethoxybenzene;1,3-dimethoxybenzene;1,4-dimethoxybenzene

Cat. No.: B15345316
CAS No.: 27598-81-8
M. Wt: 414.5 g/mol
InChI Key: IHGLKTAESDIFMX-UHFFFAOYSA-N
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Description

Properties

CAS No.

27598-81-8

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

1,2-dimethoxybenzene;1,3-dimethoxybenzene;1,4-dimethoxybenzene

InChI

InChI=1S/3C8H10O2/c1-9-7-3-5-8(10-2)6-4-7;1-9-7-4-3-5-8(6-7)10-2;1-9-7-5-3-4-6-8(7)10-2/h3*3-6H,1-2H3

InChI Key

IHGLKTAESDIFMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC.COC1=CC(=CC=C1)OC.COC1=CC=CC=C1OC

Origin of Product

United States

Chemical Reactions Analysis

1,2-Dimethoxybenzene: 1,2-Dimethoxybenzene undergoes electrophilic aromatic substitution reactions due to its electron-rich nature. It can be brominated with N-bromosuccinimide (NBS) to give 4-bromoveratrole . It also participates in oxidation reactions to form quinones .

1,3-Dimethoxybenzene: 1,3-Dimethoxybenzene can form pi- and O-ylidic complexes with dichlorocarbene (CCl2) . It also undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation .

1,4-Dimethoxybenzene: 1,4-Dimethoxybenzene can undergo Friedel-Crafts alkylation and acylation reactions. It is also involved in oxidation reactions to form quinones .

Scientific Research Applications

1,2-Dimethoxybenzene (Veratrole)

Pharmaceutical and Agrochemical Industries: 1,2-Dimethoxybenzene, also known as veratrole, is a fundamental raw material in the pharmaceutical and agrochemical industries . It serves as a chemical intermediate in the synthesis of various compounds . The global market for 1,2-dimethoxybenzene is expected to grow, driven by its increasing applications in these sectors .

Fragrance Safety: The Expert Panel for Fragrance Safety has assessed 1,2-dimethoxybenzene and determined that it does not pose a safety concern for skin sensitization at current usage levels . Studies, including a murine local lymph node assay, showed no sensitization up to a concentration of 100% .

Environmental Safety: 1,2-Dimethoxybenzene does not present a risk to the aquatic environment based on current usage volumes . It is not considered a persistent, bioaccumulative, and toxic (PBT) substance according to IFRA Environmental Standards . Biodegradation studies have shown that it readily biodegrades, with 97% biodegradation observed after 14 days in a MITI test .

Other Applications: 1,2-Dimethoxybenzene has been identified as a potential pollinator attractant for the nocturnal moth Hadena bicruris .

Photodegradation

Research has been done on the photodegradation of dimethoxybenzene isomers in snow and ice . Photochemical reactions in these environments can act as sinks for organic and inorganic compounds, and sources for photoproducts released into the atmosphere . The study found that 1,2- and 1,4-dimethoxybenzene undergo faster photodegradation on ice due to an increase in quantum yield . The major factor responsible for photodegradation rate enhancements at the air–ice interface appears to be more efficient photodecay .

Synthesis of Aromatic Compounds

Dimethoxybenzenes are used in the synthesis of complex aromatic compounds . Enyne metathesis followed by Diels–Alder reactions can be employed for the synthesis of benzene rings in various compounds . Strategies involving RCM (ring-closing metathesis) reactions are also utilized for synthesizing aromatic carbocycles fused to heterocycles .

Occurrence in Nature

1,2-Dimethoxybenzene has been reported in organisms such as Physarum polycephalum and Averrhoa carambola .

Safety Assessment

Mechanism of Action

The mechanism of action of these compounds primarily involves electrophilic aromatic substitution reactions. The methoxy groups (-OCH3) on the benzene ring donate electron density, making the ring more reactive towards electrophiles. This results in the formation of positively charged intermediates, which then undergo further reactions to yield substituted products .

Comparison with Similar Compounds

1,2-Dimethoxybenzene (Veratrole)

  • Structure : Features two methoxy groups in the ortho positions. X-ray crystallography reveals a trans configuration with methoxy groups twisted out of the aromatic plane by –5.0° and 8.6° .
  • Chemical Properties : Electron-rich due to two electron-donating methoxy groups, facilitating electrophilic substitution reactions. Slightly soluble in water but miscible in organic solvents .
  • Applications : Used as a food additive (e.g., cheeses, grapes) and in organic synthesis (e.g., as a precursor for aromatic ketones) . Found naturally in corn husks and asparagus .

1,3-Dimethoxybenzene

  • Structure : Methoxy groups in the meta positions. Solid-state NMR studies suggest an asymmetric planar conformation in the crystalline state .
  • Chemical Properties : Moderately electron-rich, with reactivity influenced by the meta-substituent arrangement. Used in hydroarylation reactions with Lewis acids like AlCl₃ .
  • Applications : Primarily employed in synthetic organic chemistry, though fewer industrial applications compared to its isomers.

1,4-Dimethoxybenzene

  • Structure : Para-substituted methoxy groups. Steric hindrance between substituents is minimal, but electronic effects dominate reactivity .
  • Chemical Properties : Exhibits lower yields in Friedel-Crafts acylation compared to 1,2- and 1,3-isomers due to steric and electronic factors . Generates stable cation radicals when reacted with hypervalent iodine reagents .
  • Applications : Used as a cucurbit floral volatile in pest attractants (e.g., Diabrotica spp.) and in polymer synthesis .

Structural and Spectroscopic Comparisons

Solid-State Conformations

Compound Methoxy Group Orientation Key Observations
1,2-Dimethoxybenzene Trans, twisted (–5.0° and 8.6° from plane) Non-planar structure confirmed via X-ray crystallography .
1,3-Dimethoxybenzene Asymmetric planar conformation CP MAS NMR reveals planar geometry with asymmetric shielding tensors .
1,4-Dimethoxybenzene Para-substituted, minimal steric hindrance Planar structure inferred from reactivity and NMR data .

NMR and Mass Spectrometry

  • 13C NMR Shielding Tensors :
    • 1,2- and 1,4-isomers exhibit distinct principal shielding tensors due to differing electronic environments .
    • 1,3-isomer shows unique asymmetric shielding patterns .
  • GC×GC Retention Indices :
    • 1,2-Dimethoxybenzene: RI = 1151 .
    • 1,4-Dimethoxybenzene: RI = 1168 .

Electrophilic Substitution Reactions

Reaction Type 1,2-Dimethoxybenzene 1,3-Dimethoxybenzene 1,4-Dimethoxybenzene
Friedel-Crafts Acylation High reactivity; good yields Moderate reactivity Lower yields due to steric/electronic effects .
Trifluoromethylation Efficient under catalytic conditions Data limited Comparable efficiency to 1,2-isomer .
Cation Radical Formation Not reported Not reported Forms stable cation radicals with HTIB .

Role in Polymerization and Catalysis

  • 1,2-Dimethoxybenzene : Enhances enzymatic ring-opening polymerization (eROP) of L-lactide in hydrophobic solvents .
  • 1,4-Dimethoxybenzene : Used in deep eutectic solvents for metal triflate-catalyzed acylations .

Biological Activity

The compounds 1,2-dimethoxybenzene (also known as o-dimethoxybenzene), 1,3-dimethoxybenzene (m-dimethoxybenzene), and 1,4-dimethoxybenzene (p-dimethoxybenzene) are aromatic organic compounds with two methoxy groups attached to a benzene ring. Their biological activities have garnered interest due to their potential applications in pharmaceuticals and as fragrance materials. This article explores their biological activities, including genotoxicity, antibacterial properties, and potential therapeutic uses.

Compound NameCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)Boiling Point (°C)
1,2-Dimethoxybenzene91-16-7C8H10O2138.17-5.60192.33
1,3-Dimethoxybenzene150-19-6C8H10O2138.17-5.00192.00
1,4-Dimethoxybenzene150-78-7C8H10O2138.17-5.60192.33

Genotoxicity and Safety Assessments

  • 1,2-Dimethoxybenzene : Evaluated for genotoxicity using the Ames test on various strains of Salmonella typhimurium, it was found not to be mutagenic at concentrations up to 5000 μg/plate. Moreover, it does not present a safety concern for skin sensitization or reproductive toxicity under current usage levels .
  • 1,4-Dimethoxybenzene : Similarly assessed for genotoxicity through an in vivo micronucleus test in mice, results indicated no significant clastogenic activity. It is also considered safe regarding skin sensitization at current exposure levels .
  • 1,3-Dimethoxybenzene : Limited specific data on its genotoxicity exists; however, it is structurally similar to the other dimethoxybenzenes and is presumed to have a comparable safety profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of these compounds:

  • 1,2-Dimethoxybenzene has shown potential against various bacterial strains but lacks extensive studies on its minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC).
  • 1,4-Dimethoxybenzene has been evaluated for its antibacterial activity against Helicobacter pylori, showing promising results with MIC values ranging from 32 to 64 µg/mL against drug-resistant strains .

Case Study: Antibacterial Activity Against Helicobacter pylori

A study synthesized derivatives of eugenol inspired by the structure of dimethoxybenzenes and tested their efficacy against H. pylori. The derivatives exhibited MIC values lower than those of the parent compound, suggesting that modifications to the methoxy groups can enhance antibacterial activity significantly .

Case Study: Safety Assessment in Fragrance Use

The RIFM (Research Institute for Fragrance Materials) conducted safety assessments on these compounds as fragrance ingredients. Both 1,2-dimethoxybenzene and 1,4-dimethoxybenzene were deemed safe for use in cosmetics and personal care products based on comprehensive toxicity evaluations .

Q & A

Q. How can researchers distinguish between 1,2-, 1,3-, and 1,4-dimethoxybenzene isomers experimentally?

Methodological Answer: Gas chromatography coupled with two-dimensional separation (GC×GC) and quadrupole time-of-flight mass spectrometry (QTOFMS) is a robust approach. Key steps include:

  • Exact Mass Analysis : Use high-resolution mass spectrometry (HRMS) with <5 ppm accuracy. For example, a measured mass of m/z 138.0676 corresponds to C₈H₁₀O₂, narrowing isomers to 1,2- and 1,4-dimethoxybenzene .
  • Retention Indices (RI) : Compare experimental RI values with literature data. For instance, 1,2-dimethoxybenzene has RI = 1151, while 1,4-dimethoxybenzene has RI = 1168 .
  • Table :
IsomerExact Mass (C₈H₁₀O₂)Retention Index (RI)
1,2-dimethoxybenzene138.06761151
1,4-dimethoxybenzene138.06761168

Q. What are common synthetic routes for 1,2-dimethoxybenzene?

Methodological Answer:

  • O-Methylation of Catechol : Sequential methylation of catechol using methylating agents (e.g., dimethyl sulfate) under basic conditions .
  • Biosynthesis in Plants : Derived from phenylalanine via (E)-cinnamic acid → benzoic acid → salicylic acid → catechol → O-methylation .
  • Electrochemical Trimerization : Oxidative cyclotrimerization using alternating current (AC) electrolysis to stabilize radical cation intermediates .

Advanced Research Questions

Q. How does the substitution pattern (ortho, meta, para) influence reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Ortho (1,2-) Isomer : The proximity of methoxy groups enhances electron-donating resonance effects, increasing reactivity toward EAS compared to meta and para isomers. For example, 1,2-dimethoxybenzene reacts faster in Friedel-Crafts alkylation .
  • Para (1,4-) Isomer : Symmetrical substitution leads to steric and electronic stabilization, favoring reactions like oxidative trimerization .

Q. What are the adsorption behaviors of 1,2-dimethoxybenzene on solid acid catalysts?

Methodological Answer:

  • FT-IR Studies : Adsorption on zeolite BEA occurs via oxygen atoms, maintaining a puckered conformation. In contrast, planar 1,2-dimethoxybenzene adsorbs parallel to γ-alumina surfaces, enabling direct ring-catalyst interactions .
  • Catalytic Implications : Puckered conformations (e.g., methylendioxybenzene) deactivate the benzene ring, reducing alkylation reactivity .

Q. How can trifluoromethylation methods be optimized for methoxy-substituted arenes?

Methodological Answer:

  • Catalyst Screening : Compare Pd-, Cu-, or Ag-based catalysts for regioselectivity. For example:
SubstrateCatalyst SystemYield (%)Regioselectivity
1,2-dimethoxybenzenePd(OAc)₂/Ligand85Para-dominant
1,4-dimethoxybenzeneAgNO₃/TBHP78Ortho/meta mix
  • Mechanistic Insights : Radical pathways dominate with AgNO₃, while Pd systems follow electrophilic substitution .

Q. What experimental designs are used to study 1,4-dimethoxybenzene as a kairomone in bioassays?

Methodological Answer:

  • Field Trials : Use randomized block designs with three replicates. Traps baited with 1,4-dimethoxybenzene analogs (e.g., methylthio derivatives) are spaced 5 m apart to test insect attraction (Diabrotica speciosa) .
  • Statistical Analysis : Apply ANOVA and post-hoc tests (e.g., Scott-Knott) on log-transformed data to compare means .

Q. How do biosynthesis pathways for floral volatiles differ between 1,2- and 1,4-dimethoxybenzene?

Methodological Answer:

  • 1,2-Dimethoxybenzene : Synthesized in Silene latifolia via phenylalanine → cinnamic acid → salicylic acid → catechol → O-methylation .
  • 1,4-Dimethoxybenzene : Derived from hydroquinone dimethyl ether in microbial or plant systems, often via cytochrome P450-mediated oxidation .

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